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Pseudoprotodioscin -

Pseudoprotodioscin

Catalog Number: EVT-8194113
CAS Number:
Molecular Formula: C51H82O21
Molecular Weight: 1031.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pseudoprotodioscin is a steroid saponin.
Pseudoprotodioscin is a natural product found in Smilax menispermoidea, Trachycarpus fortunei, and other organisms with data available.
Synthesis Analysis

The synthesis of pseudoprotodioscin can be achieved through various methods, including extraction from natural sources and biotransformation processes.

Extraction: The primary source for obtaining pseudoprotodioscin is the rhizome of Dioscorea zingiberensis. Extraction typically involves using solvents such as ethanol or methanol to isolate the saponins from the plant material. The efficiency of extraction can be influenced by factors such as solvent type, temperature, and extraction time. High-performance liquid chromatography (HPLC) techniques are often employed to analyze and quantify the extracted compounds .

Biotransformation: Recent studies have explored the use of endophytic fungi to biotransform dioscorea saponins into more bioactive forms, including pseudoprotodioscin. This process involves solid fermentation where the fungi metabolize the saponin components, potentially enhancing their pharmacological properties . The biotransformation pathways include glycolytic metabolism, ring closure reactions, dehydrogenation, and carbonylation.

Molecular Structure Analysis

The molecular structure of pseudoprotodioscin is characterized by a steroid backbone with multiple sugar moieties attached. It has a complex arrangement that contributes to its biological activity.

  • Molecular Formula: C27H42O7
  • Molecular Weight: Approximately 486.62 g/mol
  • Structural Features: Pseudoprotodioscin contains a spirostan skeleton typical of steroidal saponins, with hydroxyl groups at various positions that enhance its solubility and reactivity. The presence of sugar moieties increases its hydrophilicity, facilitating interactions with biological membranes.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to elucidate its structure and confirm its identity in extracts .

Chemical Reactions Analysis

Pseudoprotodioscin participates in several chemical reactions that highlight its functional properties:

  • Hydrolysis: The glycosidic bonds in pseudoprotodioscin can undergo hydrolysis, leading to the release of aglycone and sugar components. This reaction can be catalyzed by acids or enzymes.
  • Oxidation-Reduction Reactions: The hydroxyl groups in its structure make it susceptible to oxidation reactions, which can modify its biological activity.
  • Complex Formation: Pseudoprotodioscin can form complexes with proteins or lipids, influencing its bioavailability and interaction with cellular targets.

These reactions are crucial for understanding how pseudoprotodioscin exerts its pharmacological effects in biological systems .

Mechanism of Action

Pseudoprotodioscin exhibits several mechanisms of action that contribute to its therapeutic effects:

  • Cholesterol Regulation: Studies have shown that pseudoprotodioscin can inhibit sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid metabolism. By decreasing SREBP levels, pseudoprotodioscin reduces the expression of genes involved in cholesterol and triglyceride synthesis .
  • Cholesterol Efflux Promotion: It enhances the expression of ATP-binding cassette transporter A1 (ABCA1), facilitating cholesterol efflux from cells. This effect is particularly significant in macrophages where it promotes reverse cholesterol transport .
  • Anti-inflammatory Effects: Pseudoprotodioscin has been linked to reduced inflammation markers, potentially through modulation of signaling pathways involved in inflammatory responses.

These mechanisms underscore its potential as a therapeutic agent for cardiovascular diseases and metabolic disorders .

Physical and Chemical Properties Analysis

Pseudoprotodioscin possesses distinct physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as methanol and ethanol but less soluble in non-polar solvents.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under extreme pH or high temperatures.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a defined range typical for steroidal saponins.
Applications

Pseudoprotodioscin has several promising applications in scientific research and medicine:

  • Pharmaceutical Development: Due to its cholesterol-lowering effects, it is being investigated for use in developing treatments for hyperlipidemia and cardiovascular diseases.
  • Cancer Research: Its potential anti-cancer properties are being explored through various studies focusing on cell line models for different types of cancer .
  • Nutraceuticals: Given its health benefits, pseudoprotodioscin is being considered for inclusion in dietary supplements aimed at improving cardiovascular health.
Biosynthesis and Natural Occurrence of Pseudoprotodioscin

Biogenetic Pathways in Steroidal Saponin-Producing Plants

Pseudoprotodioscin, a furostanol-type steroidal saponin, originates from complex biosynthetic pathways conserved across Dioscoreaceae species. The pathway initiates with the universal isoprenoid precursor acetyl coenzyme A, progressing through the mevalonate (MVA) pathway in the cytoplasm to form isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Squalene synthase catalyzes the condensation of six IPP units to form squalene, which undergoes epoxidation by squalene epoxidase to yield 2,3-oxidosqualene. This intermediate represents a critical branch point, where cycloartenol synthase channels it toward phytosterol and saponin biosynthesis rather than toward lanosterol-derived animal sterols [1].

Cycloartenol undergoes a series of oxidations, reductions, and alkylations to form cholesterol—the pivotal precursor for diosgenin biosynthesis. In planta studies on Dioscorea cirrhosa have identified cytochrome P450 monooxygenases (CYP450s) and uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) as crucial catalysts downstream of cholesterol. Specifically, CYP90 enzymes catalyze the hydroxylation at C-22, followed by oxidation and cyclization to form the characteristic spiroketal moiety of diosgenin. Transcriptome analyses reveal that diosgenin-producing plants coordinate this process through 21 key enzymes and 43 unigenes, including CYP51G (obtusifoliol 14-α demethylase) and CYP94A (involved in sterol side-chain modifications) [1].

The conversion of diosgenin to pseudoprotodioscin involves glycosylation at the C-3 hydroxyl group. UGT80 enzymes typically attach a glucose residue first, followed by rhamnose or arabinose units to form branched or linear oligosaccharide chains. Furostanol-specific modifications include the addition of a glucose moiety at C-26, creating the open-chain structure characteristic of pseudoprotodioscin. This glucosylation is mediated by furostanol glycoside 26-O-β-glucosidase (F26G), which remains membrane-associated in the endoplasmic reticulum [6].

Regulatory mechanisms involve transcription factors such as MYB, AP2/ERF, and WRKY families. Correlation analyses in Dioscorea cirrhosa demonstrate 22 transcription factors with strong co-expression patterns (r² > 0.9, p < 0.05) alongside diosgenin biosynthesis genes, suggesting coordinated transcriptional control. Post-translational regulation occurs via phosphorylation of CYP450 redox partners [1].

Table 1: Key Enzymes in Pseudoprotodioscin Biosynthesis

Enzyme ClassGene FamilyCatalytic FunctionIntermediate Product
Squalene synthaseSSIPP/DMAPP condensation to squaleneSqualene
Squalene epoxidaseSESqualene epoxidation2,3-Oxidosqualene
Cycloartenol synthaseCASCyclization to phytosterol scaffoldCycloartenol
Sterol C-22 hydroxylaseCYP90Hydroxylation at C-22Diosgenin precursor
UDP-glucosyltransferaseUGT80C-3 glycosylationDiosgenin monoglucoside
F26G glucosidaseF26GC-26 glucosylation (furostanol formation)Pseudoprotodioscin aglycone

Distribution Across Dioscoreaceae and Solanaceae Taxa

Pseudoprotodioscin demonstrates taxon-specific accumulation patterns, predominantly within the Dioscoreaceae family. Chemotaxonomic analyses identify Dioscorea zingiberensis C.H. Wright rhizomes as a major reservoir, where pseudoprotodioscin constitutes approximately 1.2–1.8% of dry weight in mature tubers. Other significant sources include Dioscorea septemloba Thunb. (0.7–1.1% dry weight) and Dioscorea spongiosa (0.5–0.9% dry weight), validated through UPLC-MS/MS quantification [5] [10]. Within plant tissues, pseudoprotodioscin localizes preferentially to rhizomes and tubers rather than aerial parts, reflecting specialized storage in underground organs.

Solanaceae species exhibit notably lower pseudoprotodioscin concentrations, though detectable levels occur in Solanum and Tribulus genera. Metabolite profiling of Tribulus terrestris aerial parts reveals pseudoprotodioscin at 0.05–0.2% dry weight, indicating secondary accumulation beyond primary Dioscoreaceae producers. Ecological studies suggest this distribution correlates with plant defense requirements, as pseudoprotodioscin concentrations increase in response to herbivory or pathogen challenge in Dioscorea species [6].

Intraspecific variation is documented across geographical gradients. Dioscorea zingiberensis populations from Sichuan Province, China, yield 40% higher pseudoprotodioscin than those from Hubei Province, attributable to soil composition differences and abiotic stressors. Seasonal dynamics also influence accumulation, with peak pseudoprotodioscin levels coinciding with tuber maturation in late autumn [10].

Table 2: Pseudoprotodioscin Distribution in Plant Taxa

Plant SpeciesFamilyTissue LocalizationConcentration (% Dry Weight)
Dioscorea zingiberensisDioscoreaceaeRhizomes1.2–1.8%
Dioscorea septemlobaDioscoreaceaeTubers0.7–1.1%
Dioscorea spongiosaDioscoreaceaeTubers0.5–0.9%
Tribulus terrestrisSolanaceaeAerial parts0.05–0.2%
Solanum lyratumSolanaceaeLeavesTrace amounts

Role of Endophytic Fungi in Secondary Metabolite Diversification

Endophytic fungi drive structural diversification of pseudoprotodioscin through biotransformation and synergistic biosynthesis. Aspergillus spp. resident in Dioscorea rhizomes express oxidoreductases that modify the pseudoprotodioscin scaffold, yielding derivatives with altered bioactivities. For instance, Aspergillus niger strain AIA1 isolated from Dioscorea tissues catalyzes C-12 hydroxylation, while Aspergillus oryzae strain AIA4 mediates glycoside hydrolysis, converting pseudoprotodioscin to its aglycone form [7] [9].

Fungal metabolic crosstalk enhances host saponin production. Transcriptomic analyses of Dioscorea cirrhosa tubers colonized by endophytes reveal upregulation of key genes: squalene epoxidase expression increases 3.2-fold, and UGT80 transcripts rise 4.1-fold compared to endophyte-free controls. This suggests symbiotic fungi prime the host’s biosynthetic machinery, potentially via jasmonate signaling intermediates [3] [9].

Biotransformation pathways in endophytes involve phase I (oxidation, reduction) and phase II (glycosylation, acylation) reactions. Chaetomium globosum DX-TH53 endophytic strain isolated from medicinal plants demonstrates β-glucosidase activity, enabling regioselective deglycosylation of pseudoprotodioscin at C-26. Conversely, Fusarium oxysporum LHS-P1-3 catalyzes rhamnosylation, adding sugar moieties to create novel saponin derivatives [3] [7].

Metagenomic studies of Dioscorea endophytic communities reveal functional gene clusters encoding:

  • Cytochrome P450 monooxygenases (CYP655 family)
  • Terpenoid glycosyltransferases (GT74 family)
  • Carboxyl esterasesThese enzymes collectively expand pseudoprotodioscin’s structural diversity, generating analogs not observed in the host plant alone. Biocatalysis efficiency reaches 60–85% conversion rates in optimized fermentation systems [3] [9].

Endophyte-mediated diversification thus serves ecological functions: modified saponins exhibit enhanced antifungal properties against pathogens like Fusarium oxysporum, reducing disease incidence by 70% in colonized plants. This mutualism underscores the evolutionary advantage of plant-fungal partnerships in shaping steroidal saponin profiles [9].

Properties

Product Name

Pseudoprotodioscin

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C51H82O21

Molecular Weight

1031.2 g/mol

InChI

InChI=1S/C51H82O21/c1-20(19-64-46-40(60)39(59)36(56)31(17-52)69-46)7-10-29-21(2)33-30(68-29)16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,33)6)67-49-45(72-48-42(62)38(58)35(55)23(4)66-48)43(63)44(32(18-53)70-49)71-47-41(61)37(57)34(54)22(3)65-47/h8,20,22-23,25-28,30-49,52-63H,7,9-19H2,1-6H3/t20-,22+,23+,25+,26-,27+,28+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+/m1/s1

InChI Key

MDCUMTGKKLOMCW-XNVNDPJESA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)C[C@H]8[C@@H]7C(=C(O8)CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO)O)O)O

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